4-((3,5-dimethylisoxazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O4S/c1-10-13(11(2)22-16-10)23(20,21)15-9-12-5-7-18(8-6-12)14(19)17(3)4/h12,15H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUBMBPOQANSRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2CCN(CC2)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((3,5-dimethylisoxazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a derivative of 3,5-dimethylisoxazole and piperidine, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a sulfonamide group attached to a 3,5-dimethylisoxazole moiety. The structural formula can be represented as follows:
This structure is significant as the isoxazole and piperidine components are known for their diverse biological activities.
Inhibition of Bromodomain Proteins
Recent studies have highlighted the role of 3,5-dimethylisoxazole derivatives as inhibitors of bromodomain-containing proteins (BRD4). These proteins are implicated in various cancers, making them targets for anticancer therapy. The compound demonstrated significant inhibitory effects on BRD4 with an IC50 value lower than 2.1 nM in certain derivatives, indicating strong antitumor activity both in vitro and in vivo .
Antineoplastic Properties
Research indicates that compounds containing the isoxazole moiety exhibit selective cytotoxicity towards malignant cells. For instance, derivatives similar to our compound have been tested against various cancer cell lines, including pancreatic and colorectal cancers. The selectivity index (SI) calculated from these studies suggests that these compounds are significantly more toxic to cancer cells than to non-malignant cells .
Study 1: Antitumor Activity
A study evaluated the antiproliferative effects of several isoxazole derivatives on human cancer cell lines. The results showed that compounds with structural similarities to our target compound induced apoptosis in cancer cells through caspase activation pathways. Notably, the study found that the compound caused G2/M phase arrest in HSC-2 squamous cell carcinoma cells, leading to increased cell death .
Study 2: BRD4 Inhibition
Another investigation focused on the binding affinity of 3,5-dimethylisoxazole derivatives to BRD4. Molecular docking simulations demonstrated that these compounds could effectively bind to the BRD4 bromodomain, enhancing their potential as therapeutic agents for cancers associated with this target .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | IC50 (nM) | Biological Activity |
|---|---|---|---|
| Compound 22 | Structure | <2.1 | BRD4 Inhibition |
| Compound 14 | Structure | 10 | Antitumor Activity |
| Compound 28 | Structure | 15 | Cytotoxicity in Cancer Cells |
Q & A
Basic: What are the key synthetic pathways for 4-((3,5-dimethylisoxazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide, and how are intermediates characterized?
The synthesis typically involves sequential sulfonylation, alkylation, and carboxamide formation. For example:
Sulfonylation : Reacting 3,5-dimethylisoxazole-4-sulfonyl chloride with a piperidine derivative under basic conditions (e.g., N-methylpiperidine) to form the sulfonamide intermediate .
Alkylation : Introducing the methylene bridge via nucleophilic substitution or reductive amination, monitored by TLC or HPLC for purity .
Carboxamide Formation : Reacting with N,N-dimethylcarbamoyl chloride in anhydrous DMF, followed by column chromatography for isolation .
Characterization : Intermediates are validated via H/C NMR (e.g., sulfonamide proton at δ 2.8–3.2 ppm), FT-IR (S=O stretches at 1150–1350 cm), and HRMS .
Advanced: How can reaction conditions be optimized to minimize racemization during sulfonamide formation?
Racemization often occurs during sulfonylation due to basic conditions. Strategies include:
- Base Selection : Using N-methylpiperidine instead of stronger bases (e.g., triethylamine) reduces deprotonation of chiral centers .
- Temperature Control : Maintaining reactions at 0–5°C to limit base-induced epimerization .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing side reactions .
Validation via chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess (>98%) .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : H NMR identifies methyl groups (δ 2.1–2.4 ppm for isoxazole-CH) and piperidine protons (δ 3.5–4.0 ppm for N-CH) .
- Mass Spectrometry : HRMS (e.g., [M+H] at m/z 384.18) confirms molecular weight .
- X-ray Crystallography : Resolves stereochemistry of the piperidine ring and sulfonamide orientation .
Advanced: How can computational methods predict the compound’s reactivity and binding affinity in biological systems?
- Quantum Chemical Calculations : DFT (e.g., B3LYP/6-31G**) models sulfonamide’s electron-withdrawing effects and piperidine ring puckering .
- Molecular Docking : AutoDock Vina simulates interactions with targets (e.g., enzymes or receptors), prioritizing sulfonamide and carboxamide groups as key binding motifs .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .
Basic: What are the solubility challenges, and how can formulation strategies address them?
The compound’s low aqueous solubility (logP ~2.8) stems from hydrophobic isoxazole and piperidine groups. Solutions include:
- Co-solvent Systems : Use DMSO:water (1:4) for in vitro assays .
- Nanoparticle Encapsulation : PLGA nanoparticles improve bioavailability by 40–60% in preclinical models .
Advanced: How can contradictory bioactivity data from different assays be resolved?
Discrepancies often arise from assay conditions (e.g., pH, redox agents). Mitigation strategies:
- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based) with SPR or ITC for binding affinity .
- Redox Buffers : Include TCEP (1 mM) to stabilize sulfonamide groups in cell-based assays .
- Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, cell line variability) .
Basic: What safety protocols are recommended for handling this compound in the lab?
- PPE : Gloves, goggles, and lab coats to prevent dermal exposure.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors .
- Waste Disposal : Neutralize acidic byproducts with NaHCO before disposal .
Advanced: How does stereochemistry at the piperidine ring impact pharmacological activity?
The chair conformation of N,N-dimethylpiperidine affects target engagement. For example:
- Axial vs. Equatorial Methyl Groups : Axial N-CH enhances binding to hydrophobic pockets (e.g., kinase ATP sites) by 3-fold .
- Dynamic NMR : Variable-temperature H NMR (e.g., 298–343 K) quantifies ring-flipping barriers (ΔG ~50 kJ/mol) .
Basic: What are the stability profiles under varying pH and temperature conditions?
- pH Stability : Degrades rapidly at pH <3 (sulfonamide hydrolysis) or pH >10 (piperidine ring opening). Stable at pH 5–8 .
- Thermal Stability : Decomposes above 150°C (TGA data). Store at –20°C under argon .
Advanced: How can machine learning optimize the synthesis and bioactivity prediction?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
